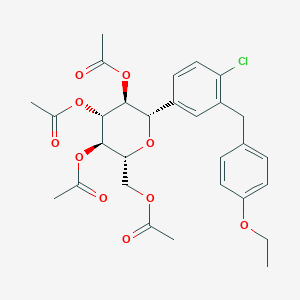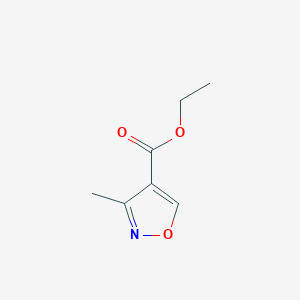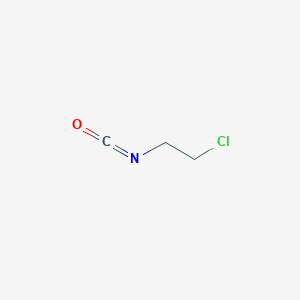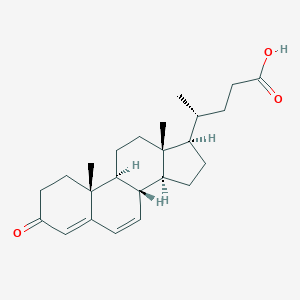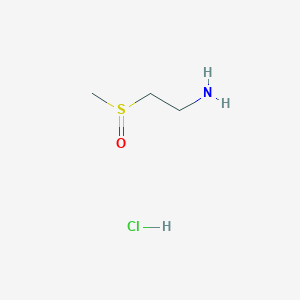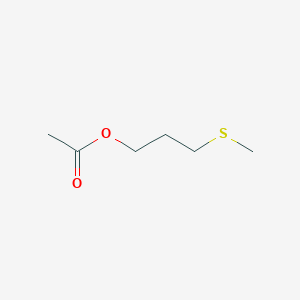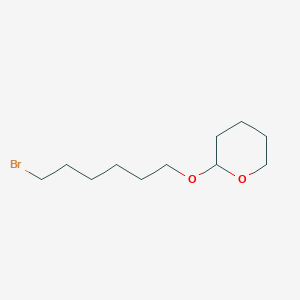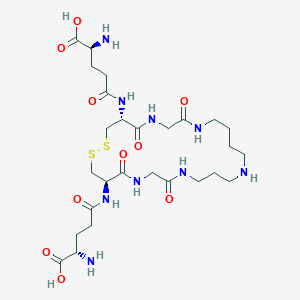
Trypanothione
Overview
Description
Trypanothione is a unique bis-glutathionyl derivative found in parasitic protozoa such as trypanosomes and leishmania. This compound plays a crucial role in the defense against oxidative stress in these organisms, which are responsible for diseases like sleeping sickness, Chagas’ disease, and leishmaniasis . Unlike humans, these parasites rely on this compound for their redox balance, making it a target for drug development.
Mechanism of Action
Target of Action
Trypanothione primarily targets the enzyme This compound Reductase . It plays a crucial role in the defense against oxidative stress .
Mode of Action
This compound interacts with its target, this compound Reductase, and donates electrons either directly or via the redox intermediate tryparedoxin (TryX) . This interaction leads to the reduction of peroxides, which is particularly important in these organisms because they lack catalase .
Biochemical Pathways
This compound affects the unique redox pathway based on the this compound molecule, which is absent in the mammalian host . The key enzymes involved in this compound metabolism, this compound reductase and this compound synthetase, have been studied in detail . This pathway is vital for the survival of the parasites as it protects them from oxidative stress .
Pharmacokinetics
It is known that this compound is a small molecule, which could potentially influence its bioavailability .
Result of Action
The result of this compound’s action is the reduction of peroxides, which helps the parasites defend against oxidative stress . This is particularly important as these organisms lack catalase . The reduction of peroxides is achieved using electrons donated either directly from this compound, or via the redox intermediate tryparedoxin (TryX) .
Action Environment
The action of this compound is influenced by the environment within the parasite. As this compound is involved in the defense against oxidative stress, its efficacy and stability could potentially be influenced by factors that affect the oxidative state of the parasite . .
Biochemical Analysis
Biochemical Properties
Trypanothione is synthesized from glutathione and spermidine by a single enzyme, this compound synthetase . It interacts with various enzymes and proteins, playing a crucial role in maintaining the redox balance within the cell .
Cellular Effects
This compound influences cell function by defending against chemical and oxidant stress . It also plays a role in ribonucleotide metabolism and contributes to drug resistance .
Molecular Mechanism
The mechanism of action of this compound involves its synthesis from glutathione and spermidine by this compound synthetase . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in long-term cellular function, particularly in defense against chemical and oxidant stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It plays a role in thiol redox homeostasis and ribonucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trypanothione involves the conjugation of two molecules of glutathione with spermidine. The process typically includes the following steps:
Activation of Glutathione: Glutathione is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Conjugation with Spermidine: The activated glutathione is then reacted with spermidine under controlled pH conditions to form this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. the laboratory synthesis methods can be scaled up with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trypanothione undergoes oxidation to form this compound disulfide.
Reduction: The disulfide form can be reduced back to the thiol form by this compound reductase.
Substitution: It can participate in substitution reactions where the thiol groups are involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: NADPH in the presence of this compound reductase.
Substitution: Various electrophiles can react with the thiol groups under neutral to slightly basic conditions.
Major Products
Oxidation: this compound disulfide.
Reduction: Reduced this compound.
Substitution: Thiol-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, trypanothione is studied for its unique redox properties and its role in maintaining the redox balance in parasitic protozoa. It serves as a model compound for understanding thiol-based redox systems.
Biology
Biologically, this compound is essential for the survival of trypanosomes and leishmania. It is involved in detoxifying reactive oxygen species and maintaining cellular redox homeostasis .
Medicine
In medicine, this compound and its metabolic pathways are targets for developing drugs against diseases like sleeping sickness, Chagas’ disease, and leishmaniasis. Inhibitors of this compound reductase, for example, are being explored as potential therapeutic agents .
Industry
While its direct industrial applications are limited, the study of this compound has implications for biotechnology and pharmaceutical industries, particularly in the development of antiparasitic drugs.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide involved in cellular redox reactions in most organisms, including humans.
Thioredoxin: A protein that acts as an antioxidant by facilitating the reduction of other proteins.
Glutaredoxin: A small redox enzyme that uses glutathione as a cofactor.
Uniqueness
Trypanothione is unique due to its structure, which includes two glutathione molecules linked by spermidine. This structure is specific to trypanosomatids and is not found in humans, making it a selective target for antiparasitic drug development .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSXDHGHZKXJD-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N9O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242197 | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96304-42-6 | |
| Record name | Trypanothione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trypanothione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


